6-马来酰亚胺-1-己醛

描述

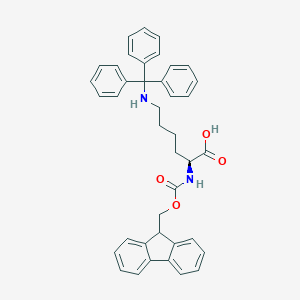

6-Maleimido-1-hexanal is a compound with significant potential in the field of chemistry and materials science. It belongs to the maleimide family, known for their reactivity and utility in various applications including polymer chemistry and drug delivery systems.

Synthesis Analysis

- Synthesis of maleimide derivatives often involves the reaction of maleic anhydride with amines or acids. For instance, Liu Dong-hua (2005) synthesized maleimido caproic acid by reacting 6-aminocaproic acid and maleic anhydride (Liu, 2005).

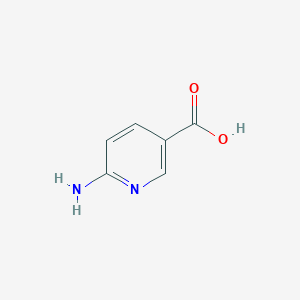

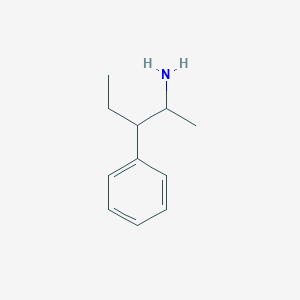

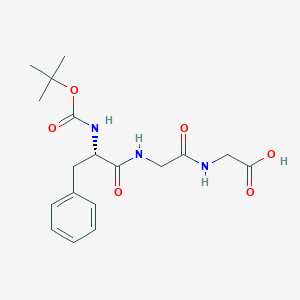

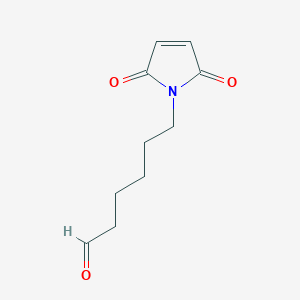

Molecular Structure Analysis

- The molecular structure of maleimide derivatives is characterized by the presence of the maleimide group, which imparts unique chemical properties. These structures have been characterized using methods such as NMR, IR, and LC-MS (Liu, 2005).

Chemical Reactions and Properties

- Maleimide derivatives are known for their ability to undergo conjugate addition reactions, especially with thiols. This reactivity is utilized in various chemical syntheses and modifications (Ghosh et al., 1990).

Physical Properties Analysis

- The physical properties of maleimide derivatives like 6-Maleimido-1-hexanal depend largely on their molecular structure. These can include their solubility, melting point, and stability under different conditions. Studies on similar compounds provide insights into these properties (Liu, 2005).

Chemical Properties Analysis

- Chemically, maleimide compounds like 6-Maleimido-1-hexanal are reactive towards nucleophiles due to the presence of an electron-deficient double bond in the maleimide ring. This reactivity is exploited in various chemical reactions and polymer synthesis (Ghosh et al., 1990).

科研应用

1. 细胞过程中的信号传导

化合物6-马来酰亚胺-1-己醛及其衍生物,如1,6-双(马来酰亚胺)己烷,在细胞过程中发挥着至关重要的作用。这些化合物已被用于研究GTP结合蛋白的α和β-γ亚基的可逆结合,这对于从细胞表面受体到细胞内效应器的信号传导至关重要。这些化合物的交联性质有助于理解蛋白质间的相互作用以及影响细胞信号传导中GDP亲和力的突变(Thomas, Schmidt, & Neer, 1993)。

2. 光聚合和材料科学

在材料科学中,6-马来酰亚胺-1-己醛的衍生物,如N-取代马来酰亨酰胺,已被用作某些化合物的光引发剂。这些化合物在光照下显示出快速聚合的特性,表明它们在创造具有特定性质的新聚合材料方面具有潜力(Hoyle, Clark, Jönsson, & Shimose, 1997)。

3. 生物化学和肽合成

在生物化学中,6-马来酰亚胺-1-己醛衍生物已被用于合成马来酰亚氨基酸和肽的马来酰衍生物。这些化合物作为创建各种生化共轭物的构建块,突显了它们在肽合成和修饰中的重要性(Keller & Rudinger, 1975)。

4. 聚合物的阻燃性

6-马来酰亚胺-1-己醛衍生物的应用延伸到阻燃材料的开发。像六(4-马来酰亚胺苯氧基)-环三磷腈这样的化合物已显示出显著的效果,增强了材料如环氧树脂的阻燃性能。这些发现对于开发更安全、更有效的耐火材料至关重要(Yang, Wang, Huo, Wang, & Tang, 2016)。

5. 非放射性杂交探针

6-马来酰亚胺-1-己醛及其衍生物已被用于开发寡核苷酸-酶共轭物,用于非放射性杂交探针。这些应用在分子生物学和基因工程中很重要,这些探针对于DNA和RNA分析至关重要(Ghosh, Kao, McCue, & Chappelle, 1990)。

6. 新型黏附性聚合物

6-马来酰亚胺己酸-接枝壳聚糖的合成,是6-马来酰亚胺-1-己醛的衍生物,已导致新型黏附性聚合物的创造。这些聚合物在经粘膜药物传递系统中具有潜在应用,相比传统材料,提供了增强的黏附性能(Sahatsapan, Rojanarata, Ngawhirunpat, Opanasopit, & Tonglairoum, 2018)。

7. 癌症研究和药物开发

在癌症研究中,6-马来酰亚胺-1-己醛衍生物已被用于合成水溶性的卡铂等抗癌药物的马来酰亚胺衍生物。这些衍生物被设计为结合白蛋白的前药,提高了药物的效力并减少了副作用(Warnecke, Fichtner, Garmann, Jaehde, & Kratz, 2004)。

8. 放射金属螯合物结合

已合成了6-马来酰亚胺己醛衍生物,用于与抗体巯基团结合,实现放射金属螯合物结合。这种应用在医学成像和放射治疗中非常重要,精确靶向肿瘤和其他组织至关重要(Lewis & Shively, 1998)。

Safety And Hazards

未来方向

Given its utility in bioconjugation and crosslinking reactions, 6-Maleimido-1-Hexanal is likely to continue to be a valuable tool in biochemical research . Its ability to label proteins and other biomolecules suggests potential applications in the development of new diagnostic and therapeutic strategies .

性质

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIGHFZUSGHZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624864 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Maleimido-1-hexanal | |

CAS RN |

1076198-37-2 | |

| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。